molecular formula C7H4ClN3O B6608536 3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde CAS No. 2870681-83-5

3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde

Cat. No.: B6608536
CAS No.: 2870681-83-5
M. Wt: 181.58 g/mol
InChI Key: JAKYAFZNEMETGW-UHFFFAOYSA-N
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Description

3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with chlorinated pyridazine compounds. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde is unique due to its specific structure, which combines the pyrrole and pyridazine rings with a chlorine substituent and an aldehyde group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-5-7(11-10-6)4(3-12)2-9-5/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKYAFZNEMETGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NN=C1Cl)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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